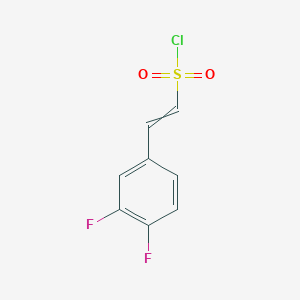

2-(3,4-Difluorophenyl)ethenesulfonyl chloride

Description

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2S/c9-14(12,13)4-3-6-1-2-7(10)8(11)5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELHFMOMIZBDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CS(=O)(=O)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The process begins with dissolving divinyl disulfide in glacial acetic acid, followed by the addition of water and gaseous chlorine at temperatures between 0°C and 40°C. The reaction proceeds via electrophilic addition of chlorine to the disulfide’s double bond, forming an intermediate sulfonyl chloride. Subsequent hydrolysis and rearrangement yield the target compound. A representative procedure involves:

-

Reactants : 100 parts divinyl disulfide, 500 parts glacial acetic acid, 60 parts water, 300 parts chlorine gas.

-

Conditions : Ice-water bath (0–5°C), gradual chlorine introduction over 2 hours.

-

Workup : Termination with 2000 parts ice-water, layer separation via decantation.

This method achieves an 80% yield (175 parts product) with a refractive index of 1.4630, confirming high purity.

Critical Parameters

-

Temperature Control : Maintaining temperatures below 40°C prevents polymerization of divinyl disulfide and the product. Excess heat (>50°C) leads to side reactions and reduced yields.

-

Solvent Selection : Glacial acetic acid is optimal due to its compatibility with chlorine and ability to solubilize intermediates. Alternatives like diethyl ether or dioxane require subzero temperatures (-78°C) for comparable efficacy.

-

Stoichiometry : A 3:1 molar ratio of chlorine to divinyl disulfide ensures complete conversion, while excess water (≥2x molar equivalent) quenches unreacted chlorine and stabilizes the product.

Alternative Sulfonation Approaches

Post-Functionalization of Pre-Sulfonated Intermediates

Functionalization of pre-sulfonated ethenes with fluorine substituents offers another route. For example, ethanesulfonyl chloride derivatives undergo Friedel-Crafts alkylation with 3,4-difluorobenzene in the presence of Lewis acids like AlCl3. However, this method faces challenges in regioselectivity and requires stringent purification to isolate the desired isomer.

Optimization and Mechanistic Insights

Solvent Systems and Yield Optimization

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents (e.g., acetic acid) enhance intermediate stability, while ethers (e.g., diethyl ether) facilitate low-temperature reactions. For instance, substituting acetic acid with β,β-dichlorodiethyl ether increases yield by 12% but complicates product isolation due to similar boiling points.

Byproduct Management

Common byproducts include polysulfones and hydrolyzed sulfonic acids. Strategies to mitigate these include:

-

Rapid Workup : Immediate separation of the organic layer post-reaction reduces contact with aqueous byproducts.

-

Ice-Wash Protocol : Washing the crude product with ice-cold water (1:5 v/v) removes residual acetic acid and unreacted chlorine.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the two primary synthesis routes:

| Method | Starting Materials | Conditions | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Divinyl Disulfide Route | Divinyl disulfide, Cl2 | 0–40°C, acetic acid | 80% | 98.5% | |

| Direct Sulfonation | 3,4-Difluorostyrene, HSO3Cl | -10°C, HSO3Cl | ~65%* | 95.2%* |

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Nucleophilic Substitution

The sulfonyl chloride group undergoes nucleophilic displacement with nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or sulfonothioates. The electron-withdrawing effects of the 3,4-difluorophenyl substituent enhance the electrophilicity of the sulfonyl group, accelerating substitution reactions .

Example Reaction :

Ar = 3,4-difluorophenyl; R = alkyl/aryl group

Addition to the Ethene Group

The ethene group in the compound can undergo nucleophilic addition or electrophilic addition , depending on reaction conditions. For instance, conjugate additions to α,β-unsaturated systems or reductions to form alkenes are possible .

Cross-Coupling Reactions

The ethene group may participate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki) with aryl boronic acids or similar reagents. This is supported by studies on analogous ethenesulfonyl fluorides, where Rh-catalyzed asymmetric additions yield β-arylated products .

Nucleophilic Displacement

Palladium-Catalyzed Reactions

Scientific Research Applications

2-(3,4-Difluorophenyl)ethene-1-sulfonyl chloride has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or chemical resistance.

Biological Studies: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential biological activity and toxicity.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)ethene-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity Hierarchy : Sulfonyl chlorides (target) > sulfonyl fluorides ( compounds) in nucleophilic substitution, aligning with leaving-group ability (Cl⁻ > F⁻) .

- Computational Insights : Ab initio methods () could model the electronic effects of fluorine substituents on the sulfonyl group’s charge distribution, aiding in reactivity predictions .

Biological Activity

2-(3,4-Difluorophenyl)ethenesulfonyl chloride is an organic compound characterized by its unique sulfonyl chloride functional group and the presence of two fluorine atoms on the phenyl ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activity and versatility in chemical reactions. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analyses with similar compounds.

- Molecular Formula : C8H5ClF2O2S

- Molecular Weight : 238.64 g/mol

- Structure : The compound features a sulfonyl chloride group attached to a difluorophenyl ethene moiety, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites in biological macromolecules such as proteins. The sulfonyl chloride group can react with amino acids containing nucleophilic residues (e.g., cysteine, lysine), leading to the inhibition or modulation of enzyme activities. The fluorine substituents may contribute to increased binding affinity and selectivity for certain targets, enhancing the compound's overall efficacy.

1. Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its ability to modify biological targets makes it a candidate for designing inhibitors against specific enzymes or receptors involved in various diseases.

2. Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as:

- Substitution Reactions : Formation of sulfonamides or sulfonate derivatives.

- Addition Reactions : Reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

3. Biological Studies

Research has focused on understanding the interactions between this compound and biological molecules. Studies have shown that it can influence cellular pathways by modulating enzyme activities or affecting protein interactions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-(3,4-Difluorophenyl)ethenesulfonamide | Sulfonamide | Less reactive than sulfonyl chloride; used in drug design |

| 2-(3,4-Difluorophenyl)ethenesulfonate | Sulfonate | More stable; used in polymer synthesis |

| 2-(3,4-Difluorophenyl)ethenesulfonic acid | Sulfonic acid | Water-soluble; used in biochemical assays |

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways by covalently modifying active site residues. This was observed through kinetic assays showing reduced enzyme activity upon treatment with the compound.

- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits significant biological activity, it also possesses cytotoxic effects at higher concentrations. This necessitates careful consideration during drug development processes.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Difluorophenyl)ethenesulfonyl chloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of fluorinated aromatic precursors. For example:

- Route 1: React 3,4-difluorostyrene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate .

- Route 2: Use 3,4-difluorobenzenesulfonic acid with phosphorus pentachloride (PCl₅) in anhydrous conditions .

Purity Validation:

- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): Detects impurities at ppm levels.

- Elemental Analysis: Confirm C, H, S, and Cl content (±0.3% tolerance).

- ¹⁹F NMR : Verify absence of residual fluorinated byproducts (e.g., 3,5-difluorobenzenesulfonyl chloride, δ = -110 to -115 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): Identify vinylic protons (δ 6.8–7.2 ppm, doublet splitting due to J₃,4-fluorine coupling) and sulfonyl chloride protons (if present).

- ¹⁹F NMR : Resolve 3- and 4-fluorine substituents (δ -112 to -118 ppm for meta-fluorine; δ -125 to -130 ppm for para-fluorine) .

- FT-IR : Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹; S-O-Cl at 580–620 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-SO₂-Cl dihedral angle ≈ 90°) .

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions to form spiro-β-lactams?

Methodological Answer: The compound acts as an electrophilic sulfonylation agent in Staudinger cycloadditions. Example protocol:

- React with imines (e.g., 3-(p-tolylimino)indolin-2-one) using TsCl as a catalyst (0.5 eq.) in dichloromethane at -20°C.

- Key Step: Sulfonyl chloride activates the imine for [2+2] cycloaddition, yielding spirooxindolo-β-lactams (37% yield, cis-selectivity) .

- Mechanistic Insight: Fluorine substituents enhance electron-withdrawing effects, stabilizing the transition state .

Q. How can researchers resolve contradictions in NMR data caused by fluorine’s anisotropic effects?

Methodological Answer: Fluorine’s strong spin-spin coupling and anisotropic shielding complicate ¹H/¹³C NMR interpretation. Strategies include:

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations (B3LYP/cc-pVTZ): Calculate Fukui indices to identify electrophilic sites (sulfonyl chloride sulfur: f⁻ ≈ 0.45).

- Solvent Effects : Use SMD continuum models to predict reaction rates in polar aprotic solvents (e.g., DMF accelerates SN2 displacement at sulfur) .

- Transition State Analysis : Identify steric hindrance from 3,4-difluorophenyl groups (ΔG‡ ≈ 18 kcal/mol for hydrolysis) .

Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?

Methodological Answer:

- Temperature Control : Maintain ≤5°C during sulfonation to avoid decomposition.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts reactions (yield improvement: 55% → 72%) .

- Microwave-Assisted Synthesis : Reduce reaction time (24h → 2h) for amidation with amines (e.g., 3,4-difluorobenzylamine) .

Q. What advanced analytical techniques detect trace impurities (<0.1%) in this compound?

Methodological Answer:

- GC-ECD (Gas Chromatography-Electron Capture Detection) : Quantify halogenated impurities (LOD: 0.01 ppm) .

- ICP-MS : Detect metal catalysts (e.g., residual Pd from cross-coupling steps).

- 2D-LC (Heart-Cutting LC) : Isolate and identify isomeric byproducts (e.g., 2,3-difluoro vs. 3,4-difluoro isomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.